molecular formula C16H16N4O2 B7636490 N-(1-cyanocyclopentyl)-2-(2-oxoquinoxalin-1-yl)acetamide

N-(1-cyanocyclopentyl)-2-(2-oxoquinoxalin-1-yl)acetamide

Katalognummer B7636490
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: DITZGPJHNIVQIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclopentyl)-2-(2-oxoquinoxalin-1-yl)acetamide, commonly known as CC-220, is a small molecule drug that is being developed for the treatment of various autoimmune and inflammatory diseases. It is a potent and selective modulator of the cereblon E3 ubiquitin ligase complex, which plays a critical role in regulating the immune system. CC-220 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in several Phase II and III clinical trials.

Wirkmechanismus

CC-220 works by modulating the activity of the cereblon E3 ubiquitin ligase complex, which is involved in the degradation of several proteins that play a critical role in regulating the immune system. By modulating the activity of this complex, CC-220 can selectively target and degrade specific proteins that are involved in the pathogenesis of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
CC-220 has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies. It can selectively target and degrade several proteins that are involved in the pathogenesis of autoimmune and inflammatory diseases, including Ikaros, Aiolos, and SALL4. CC-220 has also been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17.

Vorteile Und Einschränkungen Für Laborexperimente

CC-220 has several advantages as a research tool. It is a potent and selective modulator of the cereblon E3 ubiquitin ligase complex, which makes it a valuable tool for studying the role of this complex in regulating the immune system. CC-220 has also been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of various autoimmune and inflammatory diseases.
One of the limitations of CC-220 is that it is still in the early stages of development, and its safety and efficacy in humans have not been fully established. It is also a small molecule drug, which may limit its ability to target specific proteins in complex biological systems.

Zukünftige Richtungen

There are several potential future directions for the development of CC-220. One area of research is the evaluation of CC-220 in combination with other drugs for the treatment of autoimmune and inflammatory diseases. Another area of research is the development of more potent and selective modulators of the cereblon E3 ubiquitin ligase complex, which may have greater therapeutic potential than CC-220. Finally, there is a need for further research to establish the safety and efficacy of CC-220 in humans, and to identify potential biomarkers that can be used to monitor its therapeutic effects.

Synthesemethoden

CC-220 can be synthesized using a multistep process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-chloro-6-nitroquinoxaline with cyclopentylamine to form 2-(cyclopentylamino)-6-nitroquinoxaline. This intermediate is then reduced using palladium on carbon to form 2-(cyclopentylamino)-6-aminquinoxaline. The final step involves the reaction of 2-(cyclopentylamino)-6-aminquinoxaline with 2-cyanooxirane and acetic anhydride to form CC-220.

Wissenschaftliche Forschungsanwendungen

CC-220 has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in various autoimmune and inflammatory diseases, including multiple myeloma, systemic lupus erythematosus, and psoriasis. CC-220 has been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-oxoquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-11-16(7-3-4-8-16)19-14(21)10-20-13-6-2-1-5-12(13)18-9-15(20)22/h1-2,5-6,9H,3-4,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITZGPJHNIVQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2C3=CC=CC=C3N=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.